2,4-Dichloro-7-methylpyrido[2,3-D]pyrimidine
Overview
Description
2,4-Dichloro-7-methylpyrido[2,3-D]pyrimidine is a chemical compound with the molecular formula C8H5Cl2N3 . It is widely employed as a pharmaceutical intermediate due to its versatility and unique structure .
Synthesis Analysis
The synthesis of pyrrolo[2,3-D]pyrimidine derivatives involves the use of chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2. This process uses a microwave technique as a new and robust approach for the preparation of this type of pyrrolo[2,3-D]pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of 2,4-Dichloro-7-methylpyrido[2,3-D]pyrimidine is characterized by the presence of two chlorine atoms and a methyl group attached to a pyrido[2,3-D]pyrimidine core .Chemical Reactions Analysis
Chemically, 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Scientific Research Applications
Synthesis and Structural Analysis
- Novel (hydroxybenzoyl)pyrido[2,3-d]pyrimidine heterocycle derivatives were synthesized, and their chemical structures were ascertained through spectral techniques and computational exploration, including density functional theory (DFT) and time-dependent (TD-DFT) computations (Ashraf et al., 2019).
- A study on 2,4-dichloro-5-methoxy-pyrimidine presented a synthesis route for this new intermediate compound of pyrimidine, achieving high purity and yield (Liu Guo-ji, 2009).
- Research on selective synthesis of 7-arylpyrido[2,3-d]pyrimidines involved cyclocondensation reactions to synthesize these compounds, demonstrating the versatility of pyrido[2,3-d]pyrimidines in chemical synthesis (Quiroga et al., 2002).
Optical and Electronic Properties
- The study of 2,4-Bis(4-aryl-1,2,3-triazol-1-yl)pyrrolo[2,3-d]pyrimidines revealed their potential as D–π–A–π–D chromophores, with small polar substituents enabling tuning of the energy of frontier orbitals, thus influencing their fluorescence quantum yield and intramolecular charge transfer character (Bucevičius et al., 2015).
Corrosion Inhibition
- New pyrimidine derivatives, including 7-methoxypyrido[2,3-d]pyrimidines, were synthesized and studied for their inhibitive action against corrosion of mild steel in acidic medium, indicating potential industrial applications (Yadav et al., 2015).
Molecular Interactions and Reactivity Studies
- The study of the molecular and electronic structure of 4,6-dichloro-2-(methylsulfonyl)pyrimidine through spectroscopic signature studies and DFT calculations highlighted its potential as a third-order nonlinear optical material, indicating possible applications in nonlinear optical devices like optical limiting and switching (Murthy et al., 2019).
Novel Compounds and Synthesis Routes
- Synthesis of 2-chloro-4-(3-nitrophenoxy) thieno[3, 2-d]pyrimidine, an important intermediate of small molecule anticancer drugs, demonstrated the versatility of pyrimidines in the pharmaceutical industry (Zhou et al., 2019).
Future Directions
Pyrido[2,3-D]pyrimidine is an emerging scaffold in medicinal chemistry having a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities. This review will represent the complete medicinal and pharmacological profile of pyrido[2,3-D]pyrimidines as anticancer agents, and will help scientists to design new selective, effective and safe anticancer agents .
properties
IUPAC Name |
2,4-dichloro-7-methylpyrido[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2N3/c1-4-2-3-5-6(9)12-8(10)13-7(5)11-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTCVMCPCBCUAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NC(=N2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90857282 | |
Record name | 2,4-Dichloro-7-methylpyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7-methylpyrido[2,3-D]pyrimidine | |
CAS RN |
92350-63-5 | |
Record name | 2,4-Dichloro-7-methylpyrido[2,3-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90857282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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